

# zeta-Carotene CAS number and molecular formula.

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## Compound of Interest

Compound Name: zeta-Carotene

Cat. No.: B1237982

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## ζ-Carotene: A Technical Guide for Researchers

This technical guide provides an in-depth overview of ζ-Carotene (**zeta-Carotene**), a key intermediate in the biosynthesis of carotenoids. It is intended for researchers, scientists, and professionals involved in drug development and related fields. This document covers the compound's chemical identity, physicochemical properties, biosynthetic pathway, and detailed experimental protocols for its extraction and analysis.

## Chemical Identity and Properties

ζ-Carotene is an acyclic C40 carotenoid that serves as a precursor to the synthesis of lycopene and subsequently other cyclic carotenoids like β-carotene.<sup>[1][2]</sup> Its structure is similar to lycopene but contains four additional hydrogen atoms.<sup>[1][2]</sup>

Table 1: Chemical Identifiers and Physicochemical Properties of ζ-Carotene

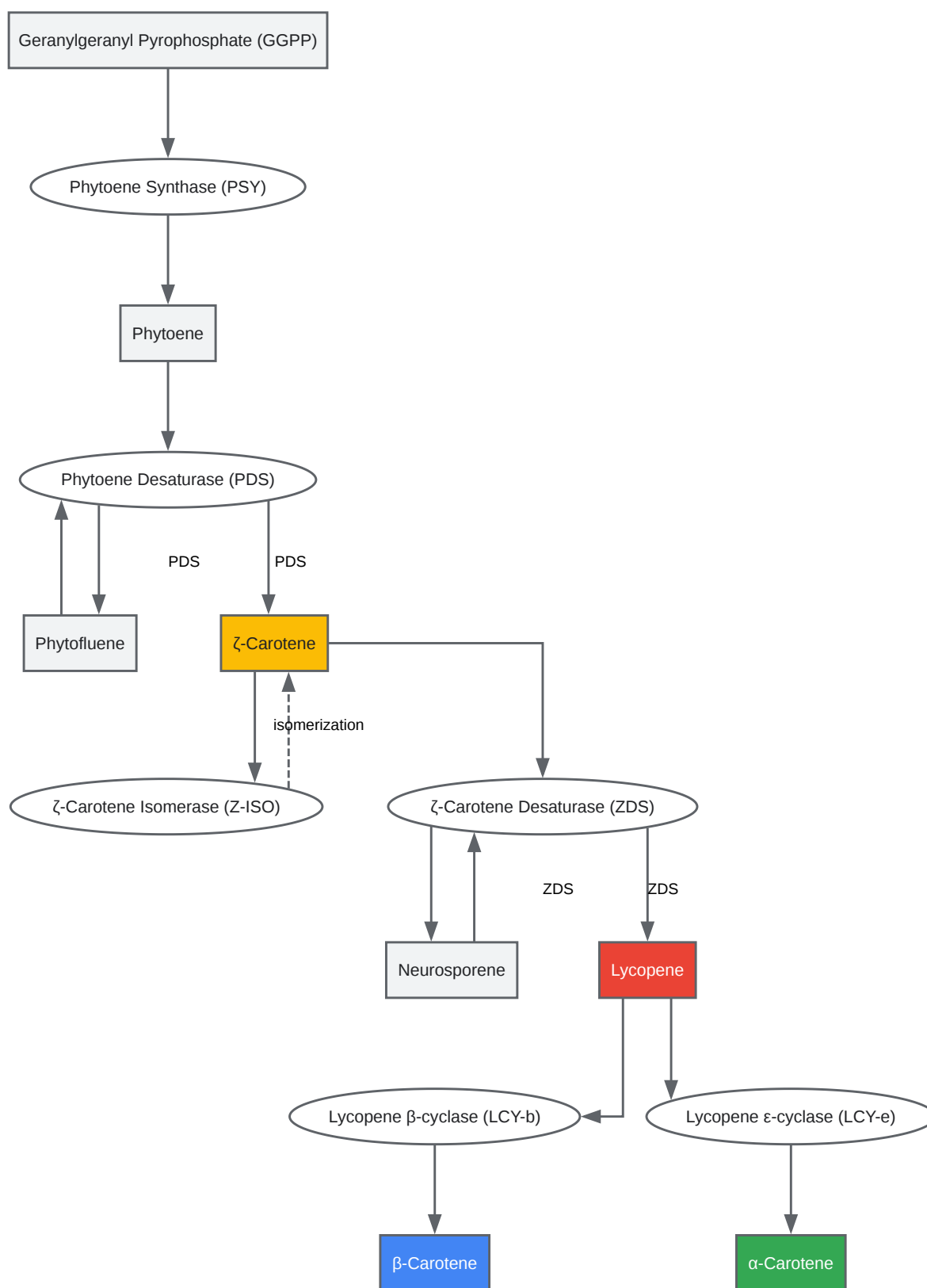
| Property  | Value  | Reference       |
|---|--|-----------------|
| Molecular Formula   | C40H60   | [3][4][5]       |
| Molar Mass  | 540.9 g/mol  | [3][4][5]       |
| CAS Number  | 72746-33-9 (primarily for 9,9'-di-cis- $\zeta$ -carotene)  | [1][3][4][5][6] |
| 13587-06-9  | [7]  |                 |
| IUPAC Name  | 7,7',8,8'-Tetrahydro- $\psi,\psi$ -carotene  | [1]             |
| Systematic IUPAC Name   | (6E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-Octamethyldotriacont-2,6,10,12,14,16,18,20,22,26,30-undecaene | [1]             |
| Physical State  | Solid  | [3]             |
| Solubility  | Very low in water (approximately $3.37 \times 10^{-4}$ g/L)  | [7]             |
| Soluble in organic solvents such as hexane, acetone, and ethanol. |  |                 |
| Appearance  | Red carotenoid   | [7]             |

## Biosynthesis of $\zeta$ -Carotene

$\zeta$ -Carotene is a critical intermediate in the carotenoid biosynthetic pathway in plants and some microorganisms. The pathway begins with the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form phytoene. Phytoene then undergoes a series of desaturation and isomerization reactions to yield lycopene, with  $\zeta$ -carotene as a key intermediate.

The biosynthesis from phytoene to lycopene involves the following key enzymes in plants:

- Phytoene Desaturase (PDS): Catalyzes the introduction of two double bonds into phytoene to form phytofluene and then a second desaturation to yield  $\zeta$ -carotene.[8]
- $\zeta$ -Carotene Isomerase (Z-ISO): Isomerizes the 15-cis double bond in 9,15,9'-tri-cis- $\zeta$ -carotene to produce 9,9'-di-cis- $\zeta$ -carotene.[6]
- $\zeta$ -Carotene Desaturase (ZDS): Introduces two more double bonds into  $\zeta$ -carotene to form neurosporene and then a second desaturation to produce lycopene.[7][8]



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Caption: Biosynthetic pathway of major carotenoids.

## Experimental Protocols

### Extraction of $\zeta$ -Carotene from Plant Material

This protocol provides a general method for the extraction of carotenoids, including  $\zeta$ -carotene, from plant tissues.

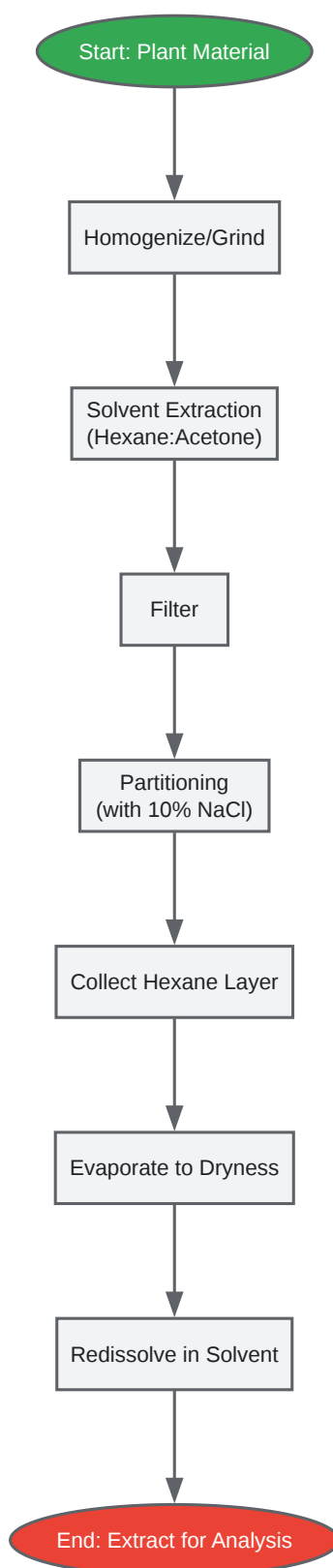
Materials:

- Fresh or freeze-dried plant material (e.g., carrots, tomatoes)
- Mortar and pestle or homogenizer
- Hexane
- Acetone
- Ethanol
- 10% NaCl solution
- Filter paper
- Separating funnel
- Rotary evaporator

Procedure:

- Weigh approximately 2g of the fresh plant material.
- Place the sample in a mortar and pestle and grind to a fine paste. For larger samples, a homogenizer can be used.
- Add a 1:1 mixture of hexane and acetone to the mortar and continue to grind the sample.
- Periodically add small volumes of acetone to facilitate the extraction process.
- Collect the solvent extract and filter it through filter paper to remove solid debris.

- Repeat the extraction process with the remaining plant material until it becomes colorless.
- Combine all the solvent extracts in a separating funnel.
- Add an equal volume of 10% NaCl solution to the separating funnel and shake gently to partition the carotenoids into the hexane layer.
- Allow the layers to separate and discard the lower aqueous layer.
- Wash the hexane layer with distilled water to remove any residual acetone and other water-soluble impurities.
- Collect the upper hexane layer containing the carotenoids.
- Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
- Redissolve the dried extract in a known volume of a suitable solvent (e.g., hexane or mobile phase for HPLC) for further analysis.



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Caption: General workflow for carotenoid extraction.

## Quantification of $\zeta$ -Carotene by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the separation and quantification of  $\zeta$ -carotene. The use of a C30 column is recommended for better separation of carotenoid isomers.

### Instrumentation and Conditions:

- HPLC System: With a photodiode array (PDA) detector.
- Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5  $\mu$ m).
- Mobile Phase A: Methanol
- Mobile Phase B: Methylene chloride or Methyl-tert-butyl ether (MTBE)
- Gradient Elution: A gradient elution is typically required for the separation of a complex mixture of carotenoids. An example gradient is as follows:
  - 0-5 min: 90% A, 10% B
  - 5-15 min: Linear gradient to 78% A, 22% B
  - 15-30 min: Linear gradient to 62% A, 38% B
  - 30-40 min: Linear gradient to 52% A, 48% B
  - 40-50 min: Linear gradient to 41% A, 59% B
  - 50-55 min: Linear gradient to 38% A, 62% B
  - 55-58 min: Hold at 38% A, 62% B
  - 58-65 min: Return to initial conditions (90% A, 10% B)
  - 65-75 min: Column re-equilibration



- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C[9]
- Injection Volume: 20 µL
- Detection Wavelength: 400 nm for ζ-carotene, with monitoring at other wavelengths (e.g., 450 nm for other carotenoids) for comprehensive analysis.

#### Procedure:

- Prepare standard solutions of ζ-carotene of known concentrations in the mobile phase.
- Filter the standards and the extracted sample through a 0.22 µm syringe filter before injection.
- Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
- Inject the extracted sample into the HPLC system.
- Identify the ζ-carotene peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the standard.
- Quantify the amount of ζ-carotene in the sample by using the calibration curve.

## Applications and Research Interest

ζ-Carotene is of significant interest to researchers due to its central role in the carotenoid biosynthetic pathway. Understanding its formation and conversion is crucial for efforts to biofortify crops with provitamin A carotenoids. Furthermore, as a carotenoid, ζ-carotene possesses antioxidant properties that may contribute to the health benefits associated with carotenoid-rich foods.[5] Its potential applications are being explored in the food, pharmaceutical, and cosmetic industries.

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